6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine chemical properties
6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine chemical properties
Title: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary As a highly versatile nitrogen-rich heterocyclic scaffold, 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine represents a critical building block in modern medicinal chemistry and agrochemical development. Functioning as a purine bioisostere, this fused bicyclic system exhibits exceptional ligand efficiency, making it a prime candidate for fragment-based drug discovery (FBDD). This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols, designed specifically for researchers and drug development professionals.
Structural and Chemical Properties
The core architecture of 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine consists of a[1,2,4]triazole ring fused to a pyrimidine ring at the 1,5-a bridgehead [2]. The molecule is functionalized with a primary amine at the C2 position (on the triazole ring) and a methyl group at the C6 position (on the pyrimidine ring).
Because the [1,2,4]triazolo[1,5-a]pyrimidine core is isoelectronic with the purine ring, it acts as a highly effective structural mimic of adenine and guanine [3]. This mimicry allows it to competitively bind to the ATP- or cGMP-binding pockets of various enzymes, including kinases and phosphodiesterases (PDEs).
Table 1: Physicochemical & Pharmacokinetic Properties Summary Data synthesized from foundational scaffold analytics and predictive modeling.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C6H7N5 | Low molecular weight enables high ligand efficiency (LE). |
| Molecular Weight | 149.16 g/mol | Ideal for fragment-based screening libraries. |
| H-Bond Donors | 1 (-NH₂ group) | Critical for anchoring to the hinge region of kinase/PDE targets. |
| H-Bond Acceptors | 4 (Ring nitrogens) | Mimics the spatial electron density of natural purines. |
| Topological Polar Surface Area | ~69.1 Ų | Optimal for cell permeability; suitable for CNS penetration. |
| Predicted LogP | 0.5 – 1.2 | Balances aqueous solubility with lipid membrane permeability. |
Synthesis and Reactivity Pathways
The synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidines relies on the regioselective cyclocondensation of 3,5-diamino-1,2,4-triazole (guanazole) [1] with a 1,3-dielectrophile. To achieve the specific 6-methyl substitution, a 2-methyl-substituted 1,3-dicarbonyl compound (such as 2-methylmalonaldehyde or its tetraacetal equivalent, 1,1,3,3-tetramethoxy-2-methylpropane) is utilized [4].
Mechanistic Causality:
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Nucleophilic Attack: The 3-amino group of 3,5-diamino-1,2,4-triazole is inherently more nucleophilic than the 5-amino group due to the electronic distribution of the triazole ring [3]. This dictates the initial attack on the activated carbonyl of the dielectrophile.
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Acid Catalysis: Glacial acetic acid is employed to protonate the carbonyl oxygens of the dielectrophile, increasing their electrophilicity without protonating the weakly basic triazole amines to a degree that would quench their nucleophilicity.
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Thermodynamic Control: The reaction is driven to completion via heating, which forces the elimination of two water molecules, yielding the fully aromatized, thermodynamically stable[1,5-a] fused system. Careful temperature control is required to prevent the Dimroth rearrangement , a phenomenon where the[1,5-a] isomer can thermally isomerize to the less desired [4,3-a] isomer [3].
Fig 1. Stepwise cyclocondensation synthesis of the triazolopyrimidine core.
Applications in Drug Discovery
The 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine scaffold is a "privileged structure" in pharmacology. Its applications span multiple therapeutic areas:
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Phosphodiesterase (PDE) Inhibitors: Derivatives of this scaffold have been heavily investigated as PDE2 and PDE10A inhibitors for cognitive enhancement and psychiatric disorders. The triazolopyrimidine core perfectly occupies the catalytic pocket, displacing cGMP/cAMP [5].
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Antiviral Agents: Recent studies have demonstrated that functionalized [1,2,4]triazolo[1,5-a]pyrimidines can disrupt the PA-PB1 subunit interface of the Influenza A virus RNA-dependent RNA polymerase (RdRP), halting viral replication [6].
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Antimicrobial & Anticancer: Metal complexes of triazolopyrimidines (e.g., with Cu, Zn) have shown potent antiparasitic (Leishmania) and cytotoxic activities against human cancer cell lines by intercalating DNA or inhibiting bacterial DNA gyrase [5].
Fig 2. Mechanism of action as a purine bioisostere in enzymatic inhibition.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducible yields, the following protocol details the synthesis and characterization of the target compound.
Protocol A: Synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reagents:
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3,5-Diamino-1,2,4-triazole (1.0 eq, 10 mmol, 0.99 g)
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1,1,3,3-Tetramethoxy-2-methylpropane (1.1 eq, 11 mmol)
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Glacial acetic acid (2.0 mL)
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Absolute ethanol (20 mL)
Step-by-Step Methodology:
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Dissolution: Suspend 3,5-diamino-1,2,4-triazole in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer. Causality: Ethanol provides a polar protic environment that stabilizes the transition states during enamine formation.
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Activation: Add 1,1,3,3-tetramethoxy-2-methylpropane followed dropwise by glacial acetic acid. Causality: The acid acts as a catalyst to hydrolyze the acetal in situ, releasing the highly reactive 2-methylmalonaldehyde while simultaneously activating its carbonyl carbons.
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Cyclocondensation: Attach a reflux condenser and heat the mixture to 80°C for 5 hours. Monitor the reaction progression via TLC (Eluent: DCM/MeOH 9:1). Causality: Maintaining 80°C ensures complete dehydration to the aromatic system but avoids the high-temperature thresholds (>120°C) that trigger the Dimroth rearrangement.
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Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. Filter the solid under vacuum and wash sequentially with cold ethanol (2 x 5 mL) and diethyl ether (10 mL).
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Purification: Recrystallize the crude product from a mixture of DMF/Ethanol to yield pure 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as a crystalline solid.
Protocol B: Analytical Characterization
To validate the structural integrity of the synthesized compound, perform the following spectroscopic analyses:
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LC-MS (ESI+): Expect a prominent molecular ion peak at m/z 150.07 [M+H]⁺, confirming the molecular weight of the condensed product.
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¹H NMR (400 MHz, DMSO-d6):
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Singlet at ~2.30 ppm (3H, -CH₃) confirming the methyl group at C6.
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Broad singlet at ~6.50 ppm (2H, -NH₂) confirming the intact primary amine at C2.
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Two distinct singlets in the aromatic region (~8.50 and 8.90 ppm) corresponding to the isolated pyrimidine protons at C5 and C7.
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References
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PubChem. "1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456". National Center for Biotechnology Information. Available at:[Link]
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JChemRev. "Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review". Journal of Chemical Reviews. Available at: [Link]
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ACS Publications. "Diversity Oriented Synthesis of Polycyclic Heterocycles through the Condensation of 2-Amino[1,2,4]triazolo[1,5-a]pyrimidines with 1,3-Diketones". ACS Combinatorial Science. Available at:[Link]
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MDPI. "First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies". Pharmaceuticals. Available at:[Link]
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NIH. "Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase". European Journal of Medicinal Chemistry. Available at:[Link]
